molecular formula C18H18N2O4 B355728 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940494-06-4

2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No. B355728
CAS RN: 940494-06-4
M. Wt: 326.3g/mol
InChI Key: QJIDTEOHQSAADO-UHFFFAOYSA-N
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Description

“2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid” is a chemical compound with the CAS Number: 940494-57-5. It has a linear formula of C18H24N2O4 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C18H24N2O4/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18(23)24/h7-10,14-15H,2-6,11H2,1H3,(H,19,21)(H,20,22)(H,23,24) .

Scientific Research Applications

Catalytic Applications

  • Carbonylation Catalysis : A palladium-phenanthroline catalyzed carbonylation reaction of nitrobenzene to methyl phenylcarbamate is enhanced by anthranilic acid, which combines acidic and amino functions, displaying higher activity compared to simple benzoic acid (Gasperini et al., 2003).

  • Palladium-Catalyzed Transformations : Organic halides can be transformed into carboxylic acids using a palladium-catalyzed carbonylative transformation, with formic acid serving as the coupling partner. This process occurs via the formation of benzoic formic anhydride as an intermediate (Fu‐Peng Wu et al., 2017).

  • Direct Carboxylation : A direct carbon dioxide insertion (CO2) into aryl halides is facilitated catalytically, avoiding the need for highly toxic CO in the preparation of benzoic acids. This method tolerates a wide range of functional groups and substitution patterns (Correa & Martín, 2009).

Structural and Hydration Analysis

  • Hydration and Structure Analysis : The hydration of aniline and benzoic acid in water reveals the structural aspects and hydration shell composition, providing insights into the interactions and bonding in such solutions (Fedotova & Kruchinin, 2013).

Medical and Biological Applications

  • Anti-leishmanial and Anti-fungal Effects : Certain SbIII carboxylates exhibit significant anti-leishmanial and anti-fungal impacts, comparable to reference drugs, demonstrating the potential medical applications of these compounds (Khan et al., 2011).

  • Herbicide Degradation by Amycolatopsis sp. M3-1 : The degradation of the novel herbicide ZJ0273 by bacteria capable of utilizing it as the sole carbon source reveals a potential pathway for environmental bioremediation (Cai et al., 2012).

Synthesis and Polymerization

  • Polymerization and Cyclization : The orientation of substituents on (alkylamino)benzoic acid dimer phenyl esters affects the selectivity between polymerization and cyclization, indicating potential for material synthesis and engineering (Yokoyama et al., 2005).

  • Facile Preparation of Isochromen-ones : A new multicomponent reaction allows the preparation of 3-amino-4-(arylamino)-1H-isochromen-1-ones, offering a pathway for the synthesis of complex molecular structures (Opatz & Ferenc, 2005).

properties

IUPAC Name

2-[[4-(propylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18(23)24/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIDTEOHQSAADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid

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